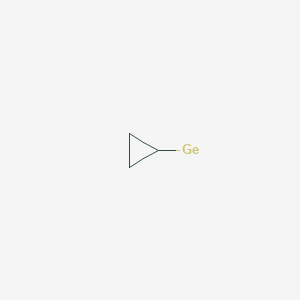

Cyclopropylgermane

Description

Properties

Molecular Formula |

C3H5Ge |

|---|---|

Molecular Weight |

113.70 g/mol |

InChI |

InChI=1S/C3H5Ge/c4-3-1-2-3/h3H,1-2H2 |

InChI Key |

ARBIQIWDUXGKQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1[Ge] |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Frontiers of Cyclopropylgermane's Electronic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and experimental investigations of the electronic properties of cyclopropylgermane. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing fundamental concepts, this document aims to provide a comprehensive resource for professionals in the fields of chemistry and drug development.

Core Quantitative Data

The electronic and structural properties of this compound have been elucidated through a combination of experimental techniques and theoretical calculations. The following tables summarize the key quantitative data obtained from gas-phase electron diffraction (GED) and ab initio computational studies.

Table 1: Geometric Parameters of this compound

This table presents the experimentally determined and theoretically calculated bond lengths and angles for the most stable conformation of this compound. These parameters are fundamental to understanding the molecule's three-dimensional structure and its influence on electronic properties.

| Parameter | Gas-Phase Electron Diffraction (Experimental) | Ab Initio Calculation |

| Bond Lengths (Å) | ||

| Ge-C(ring) | 1.935 ± 0.005 | 1.942 |

| C-C (ring avg.) | 1.512 ± 0.003 | 1.507 |

| C-H (ring avg.) | 1.085 ± 0.006 | 1.088 |

| Ge-H | 1.530 ± 0.010 | 1.545 |

| Bond Angles (deg) | ||

| ∠ C-Ge-C | Not determined | 109.1 |

| ∠ H-Ge-H | 107.5 ± 1.5 | 107.8 |

| ∠ Ge-C-C | 120.2 ± 0.3 | 120.0 |

Table 2: Vibrational Frequencies of this compound

This table outlines the calculated vibrational frequencies for key modes of this compound. These frequencies are crucial for identifying the molecule and understanding its dynamic behavior.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(Ge-H) | 2085 | Ge-H stretching |

| ν_s(CH₂) | 3015 | Symmetric CH₂ stretching (ring) |

| ν_as(CH₂) | 3080 | Asymmetric CH₂ stretching (ring) |

| δ(GeH₃) | 850 | GeH₃ deformation |

| Ring breathing | 1210 | Symmetric stretching of the cyclopropyl ring |

Experimental and Theoretical Protocols

A synergistic approach combining experimental gas--phase electron diffraction with ab initio quantum mechanical calculations has been pivotal in characterizing this compound.

Gas-Phase Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[1]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern, which is recorded on a detector.

-

Data Analysis: The diffraction pattern, a function of the scattering angle, is analyzed to determine the internuclear distances within the molecule. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths and angles can be derived.

Ab Initio Computational Methods

Ab initio calculations, meaning "from the beginning," are quantum chemistry methods that are based on fundamental principles of quantum mechanics, without the use of empirical parameters.

Methodology:

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to represent the electronic wavefunctions, is chosen. For this compound, a basis set such as 6-31G** is commonly employed.

-

Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculation: Once the optimized geometry is found, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the normal modes of vibration of the molecule.

-

Electronic Property Calculation: Various electronic properties, such as molecular orbital energies (HOMO, LUMO), ionization potential, and electron affinity, can be calculated from the optimized electronic wavefunction.

Visualizing Key Concepts

Diagrams are essential for understanding the workflow of combined experimental and theoretical studies and for visualizing abstract concepts in electronic structure theory.

Conformational Analysis

Theoretical studies have shown that this compound exists in a "gauche" conformation where the Ge-H bonds are staggered with respect to the C-C bonds of the cyclopropyl ring. This conformation is energetically favored over the "eclipsed" conformation. The energy barrier for rotation around the Ge-C bond is relatively low, indicating that the molecule is flexible at room temperature.

Electronic Properties: HOMO, LUMO, and Reactivity

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The HOMO of this compound is primarily localized on the Ge-H and Ge-C bonds. The energy of the HOMO is related to the molecule's ionization potential – the energy required to remove an electron. A higher HOMO energy indicates that the molecule is more easily oxidized.

-

LUMO: The LUMO is predominantly centered on the antibonding orbitals of the Ge-H and Ge-C bonds. The energy of the LUMO is related to the electron affinity – the energy released when an electron is added. A lower LUMO energy suggests the molecule is more susceptible to reduction.

The HOMO-LUMO gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability and lower reactivity. For this compound, the presence of the germanium atom and the strained cyclopropyl ring significantly influences the energies of these frontier orbitals compared to simpler alkanes.

Conclusion

The combination of gas-phase electron diffraction and ab initio theoretical studies has provided a detailed understanding of the structural and electronic properties of this compound. The quantitative data on its geometry and vibrational frequencies, coupled with insights into its conformational preferences and frontier molecular orbitals, offer a solid foundation for further research. For professionals in drug development, understanding these fundamental properties is crucial for predicting molecular interactions, reactivity, and potential applications of germane-containing compounds.

References

An In-depth Technical Guide to Cyclopropylgermane as a Precursor in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylgermane, a unique organogermanium compound, is emerging as a versatile precursor in the field of organometallic chemistry. Its strained three-membered ring and the presence of a germanium atom offer a distinct combination of reactivity and functionality, making it a valuable building block for the synthesis of complex organometallic structures and a potential precursor for the deposition of germanium-containing materials. This technical guide provides a comprehensive overview of this compound, including its synthesis, molecular structure, spectroscopic characterization, and key chemical transformations, with a focus on its applications as a precursor in organometallic synthesis and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a cyclopropyl-containing nucleophile with a germanium electrophile.

Grignard Reaction

A common and effective method for the synthesis of this compound involves the use of a Grignard reagent. Cyclopropylmagnesium bromide, prepared from the reaction of cyclopropyl bromide with magnesium metal, is reacted with a germanium halide, such as germanium tetrachloride, in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of cyclopropyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Germanium Tetrachloride: The freshly prepared cyclopropylmagnesium bromide solution is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. An exothermic reaction occurs, leading to the formation of a white precipitate of magnesium salts.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The mixture is then hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is removed by distillation at atmospheric pressure. The resulting crude this compound is then purified by fractional distillation.

Logical Relationship: Synthesis of this compound

Caption: Synthesis of this compound via Grignard Reaction.

Molecular Structure and Bonding

The molecular structure of this compound has been investigated by gas-phase electron diffraction, revealing key insights into its bonding and conformation.[1] The presence of the strained cyclopropyl ring influences the geometry around the germanium atom.

| Parameter | Value (Å or °) |

| Ge-C (cyclopropyl) | 1.935 ± 0.005 |

| C-C (ring average) | 1.521 ± 0.007 |

| Ge-H | 1.532 (assumed) |

| ∠ C-Ge-C | Not available |

| ∠ H-Ge-H | Not available |

| Tilt angle (τ) | 3.4 ± 1.5 |

Table 1: Selected Bond Lengths and Angles for this compound from Gas-Phase Electron Diffraction Data.[1]

The "tilt angle" refers to the angle between the Ge-C bond and the bisector of the opposite C-C bond in the cyclopropyl ring, indicating a slight deviation from a perfectly symmetrical arrangement. This structural feature is a consequence of the unique electronic properties of the cyclopropyl group.

Spectroscopic Characterization

The identification and characterization of this compound rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclopropyl protons due to spin-spin coupling. The protons on the carbon attached to the germanium will be shifted downfield compared to the other ring protons. The germyl protons (Ge-H) will also exhibit a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the cyclopropyl ring. The carbon atom bonded to germanium will show a chemical shift that is influenced by the electropositive nature of germanium.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~0.2-0.8 | m | J(H,H) values for cyclopropyl ring |

| ¹H (Ge-H) | ~3.5-4.5 | s (broad) | |

| ¹³C | ~0-10 | ||

| ¹³C (C-Ge) | ~10-20 |

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound are characterized by vibrational modes associated with the cyclopropyl ring and the germyl group.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080-3000 | C-H stretching (cyclopropyl) |

| ~2080 | Ge-H stretching |

| ~1020 | Cyclopropyl ring breathing |

| ~880 | CH₂ wagging (cyclopropyl) |

| ~560 | Ge-C stretching |

Table 3: Characteristic Vibrational Frequencies for this compound. (Note: Specific experimental data is not available in the searched literature; these are typical ranges for similar functionalities).

Chemical Reactivity

This compound exhibits a rich and varied chemical reactivity, making it a valuable synthon in organometallic chemistry.

Reactions with Electrophiles

The germanium-carbon bond in this compound can be cleaved by strong electrophiles. For instance, reaction with halogens like bromine (Br₂) or iodine (I₂) is expected to lead to the formation of cyclopropyl halides and halogermanes. Similarly, reaction with protic acids such as hydrogen bromide (HBr) can result in the cleavage of the Ge-C bond.

Reaction Workflow: Electrophilic Cleavage

Caption: Generalized electrophilic cleavage of the Ge-C bond.

Thermal Decomposition and CVD Applications

Organogermanium compounds, including alkylgermanes, are known to be effective precursors for the deposition of germanium-containing thin films via Chemical Vapor Deposition (CVD). The thermal decomposition of this compound in the gas phase is expected to yield germanium-containing materials. The strained cyclopropyl ring may offer a lower decomposition temperature compared to other alkylgermanes, which could be advantageous in certain CVD processes.

The decomposition pathway likely involves the homolytic cleavage of the Ge-C bond, generating cyclopropyl radicals and germyl radicals, which can then lead to the formation of a germanium film on a heated substrate.

References

Initial Reactivity Screening of Cyclopropylgermane with Electrophiles: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl groups are valuable structural motifs in medicinal chemistry, often conferring unique conformational constraints, metabolic stability, and biological activity to parent molecules. The introduction of a germanium moiety to this functional group presents novel opportunities for chemical space exploration and the development of new therapeutic agents. Understanding the fundamental reactivity of cyclopropylgermane with electrophiles is a critical first step in harnessing its synthetic potential.

This technical guide provides a predictive overview of the expected reactivity of this compound with a range of common electrophiles. It outlines a proposed initial screening workflow, details hypothetical experimental protocols, and presents anticipated reaction outcomes based on well-established chemical principles.

Predicted Reactivity and Mechanistic Pathways

The reactivity of this compound towards electrophiles is predicted to be governed by two primary, potentially competing, pathways:

-

Electrophilic Ring Opening of the Cyclopropyl Group: The strained C-C bonds of the cyclopropane ring possess partial π-character, making them susceptible to attack by electrophiles. This interaction leads to the formation of a carbocationic intermediate, which is subsequently trapped by a nucleophile to yield a ring-opened product. The regioselectivity of this process will be influenced by the nature of the electrophile and the substitution pattern on the germane.

-

Electrophilic Cleavage of the Carbon-Germanium (C-Ge) Bond: The C-Ge bond is polarized towards carbon and is susceptible to cleavage by strong electrophiles. This pathway would result in the formation of a germyl-electrophile species and a cyclopropyl-containing organic product.

The C-Ge bond is generally weaker than C-C and C-Si bonds, suggesting that C-Ge bond cleavage could be a favored pathway. However, the high ring strain of the cyclopropyl group also provides a strong thermodynamic driving force for ring-opening reactions. The observed reactivity will likely be a delicate balance between these two factors and will be highly dependent on the specific electrophile and reaction conditions.

The following diagram illustrates the proposed competing reaction pathways.

New Synthetic Avenues to Functionalized Cyclopropylgermanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized cyclopropylgermanes, compounds with significant potential in medicinal chemistry and materials science, has been a long-standing challenge in organometallic chemistry. Direct and efficient methods for their preparation have remained elusive. This technical guide provides an in-depth exploration of novel synthetic strategies, drawing analogies from the well-established chemistry of silicon and tin congeners, to propose viable pathways to these valuable molecules. This document outlines detailed experimental protocols for key transformations, presents quantitative data where available, and visualizes reaction pathways to facilitate understanding and implementation in the laboratory.

Simmons-Smith Type Cyclopropanation of Vinylgermanes

A promising and direct approach to cyclopropylgermanes is the adaptation of the Simmons-Smith reaction, a cornerstone of cyclopropane synthesis. This method involves the reaction of a vinylgermane with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. While direct experimental data for the cyclopropanation of vinylgermanes using this method is scarce in the literature, the high efficiency of this reaction with analogous vinylsilanes and vinylstannanes strongly suggests its feasibility.

Proposed Reaction Scheme:

Caption: Simmons-Smith cyclopropanation of a vinylgermane.

Experimental Protocol (Adapted from the synthesis of cyclopropyltributylstannane):

-

Preparation of the Reagent: In a flame-dried, three-necked flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, place zinc dust (1.2 eq) and copper(I) chloride (0.1 eq). Heat the mixture gently with a flame under a nitrogen stream and then cool to room temperature.

-

Reaction Setup: Add anhydrous diethyl ether (Et2O) to the activated zinc-copper couple. To this suspension, add diiodomethane (1.1 eq) dropwise while maintaining a gentle reflux.

-

Addition of Vinylgermane: After the initial exothermic reaction subsides, add the vinylgermane (1.0 eq) to the reaction mixture.

-

Reaction Monitoring and Workup: Stir the reaction mixture at reflux and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Table 1: Predicted Yields for Simmons-Smith Cyclopropanation of Vinylgermanes (Based on Analogy with Vinylstannanes)

| Vinylgermane (R3Ge-CH=CH2) | Predicted Yield (%) |

| (CH3)3Ge-CH=CH2 | 75-85 |

| (C2H5)3Ge-CH=CH2 | 70-80 |

| (C6H5)3Ge-CH=CH2 | 65-75 |

Transition-Metal-Catalyzed Cyclopropanation using Germyl-Substituted Diazo Reagents

Another powerful strategy for the synthesis of functionalized cyclopropanes involves the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. The application of this methodology to germyl-substituted diazoacetates would provide a direct route to germyl-substituted cyclopropanecarboxylates, which are versatile intermediates for further functionalization. Rhodium(II) and copper(I) complexes are well-established catalysts for such transformations.

Logical Workflow for the Synthesis of Germyl-Substituted Cyclopropanecarboxylates:

Caption: Workflow for germyl-diazo cyclopropanation.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Synthesis of Germyl Diazoacetate: (Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield). To a solution of the corresponding germyl alcohol (R3GeOH, 1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add a solution of ethyl diazoacetate (1.1 eq). The reaction can be catalyzed by a Lewis acid. The progress of the reaction should be monitored by TLC or NMR.

-

Cyclopropanation Reaction: In a separate flask, dissolve the alkene (1.5 eq) in a dry, inert solvent such as dichloromethane or toluene. Add the transition metal catalyst, for example, rhodium(II) acetate dimer (Rh2(OAc)4, 0.5-1 mol%).

-

Addition of Germyl Diazoacetate: Add the freshly prepared solution of the germyl diazoacetate dropwise to the alkene and catalyst mixture at room temperature. The evolution of nitrogen gas should be observed.

-

Workup and Purification: After the addition is complete, stir the reaction mixture for an additional 1-2 hours. The solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to afford the functionalized cyclopropylgermane.

Table 2: Potential Catalysts and Expected Diastereoselectivities

| Catalyst | Alkene Geometry | Expected Major Diastereomer |

| Rh2(OAc)4 | (E)-alkene | trans |

| Rh2(OAc)4 | (Z)-alkene | cis |

| Cu(I)OTf | (E)-alkene | trans |

| Cu(I)OTf | (Z)-alkene | cis |

Synthesis via Germacyclobutane Intermediates

An alternative, though less direct, route to cyclopropylgermanes could involve the synthesis and subsequent rearrangement of germacyclobutanes. While the direct [2+2] cycloaddition of a germylene with an alkene to form a germacyclobutane is not a generally observed reaction, these four-membered rings can be prepared through other means, such as the reaction of 1,3-dihalopropanes with a germanium di-anion equivalent. Subsequent ring contraction or rearrangement could potentially lead to the formation of a this compound derivative.

Proposed Synthetic Pathway:

Caption: Germacyclobutane rearrangement pathway.

This approach is more speculative and would require significant investigation to establish its viability. The development of efficient methods for the synthesis of germacyclobutanes and the discovery of suitable conditions for their rearrangement are key challenges that need to be addressed.

Conclusion

The synthesis of functionalized cyclopropylgermanes presents a significant opportunity for the advancement of organogermanium chemistry and its applications. While direct, well-documented synthetic routes are currently lacking, the analogous chemistry of silicon and tin provides a strong foundation for the development of new and effective methodologies. The Simmons-Smith type cyclopropanation of vinylgermanes and the transition-metal-catalyzed reactions of germyl-substituted diazo compounds represent the most promising avenues for immediate investigation. The successful implementation of these strategies will undoubtedly open up new possibilities for the design and synthesis of novel germanium-containing molecules with unique properties and functions. Further research in this area is crucial to unlock the full potential of this interesting class of compounds.

Investigating the Stability and Decomposition Pathways of Cyclopropylgermane: A Methodological Whitepaper

Introduction

Cyclopropylgermane represents an intriguing, yet understudied, molecule at the intersection of strained-ring chemistry and organometallic chemistry. The presence of the highly strained cyclopropyl ring bonded to a germanium atom suggests unique reactivity and potential for novel decomposition pathways. Understanding the thermal stability and decomposition mechanisms of this compound is crucial for its potential applications in areas such as chemical vapor deposition (CVD) of germanium-containing thin films, as a precursor for novel organogermanium compounds, and in the synthesis of pharmacologically active molecules.

This whitepaper outlines a systematic approach to characterizing the thermal behavior of this compound. It details proposed experimental protocols for its synthesis and subsequent thermal decomposition studies, hypothesizes potential decomposition pathways based on analogous chemical systems, and provides a framework for the presentation of quantitative data.

Proposed Experimental Protocols

The investigation into the stability and decomposition of this compound would necessitate a multi-faceted approach, combining synthesis, controlled thermal decomposition, and product analysis.

Synthesis of this compound

The synthesis of this compound is the initial and critical step. A plausible synthetic route would involve the reaction of a cyclopropyl magnesium halide (a Grignard reagent) with a germane halide, such as germyl bromide (GeH₃Br).

Detailed Protocol:

-

Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with cyclopropyl bromide in anhydrous diethyl ether. The reaction is initiated with a small crystal of iodine and maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Germyl Bromide: The freshly prepared Grignard reagent is then cooled in an ice bath. Germyl bromide, condensed at -78°C, is slowly introduced to the reaction mixture with vigorous stirring.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure. The resulting crude this compound is then purified by fractional distillation or preparative gas chromatography.

-

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Thermal Decomposition Studies

The thermal decomposition of this compound can be investigated under various conditions to elucidate its stability and the mechanisms of its breakdown. Gas-phase pyrolysis is a common and effective method for such studies.

Detailed Protocol for Gas-Phase Pyrolysis:

-

Apparatus: A static pyrolysis system or a pulsed, microtubular reactor can be employed. A static system would involve introducing a known pressure of this compound vapor into a heated quartz reaction vessel. A pulsed reactor allows for studies at very short reaction times and high temperatures.[1]

-

Reaction Conditions: The pyrolysis experiments should be conducted over a range of temperatures (e.g., 300-600°C) and pressures (e.g., 1-100 Torr) to determine the kinetics of the decomposition. The use of an inert bath gas, such as argon, can help maintain thermal equilibrium.

-

Product Identification and Quantification: The products of the pyrolysis are identified and quantified using a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile decomposition products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups of the products, potentially using matrix isolation techniques for trapping reactive intermediates.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of any liquid or solid products.

-

-

Kinetic Analysis: The rate of decomposition can be monitored by measuring the disappearance of the this compound peak or the appearance of product peaks in the GC over time. This data will allow for the determination of the reaction order, rate constants, and Arrhenius parameters (activation energy and pre-exponential factor).

Hypothetical Quantitative Data

The following table illustrates the type of quantitative data that would be collected from the thermal decomposition studies of this compound. The values presented are hypothetical and are intended to serve as a template for data presentation.

| Parameter | Hypothetical Value | Units | Conditions |

| Decomposition Onset Temperature | 350 | °C | 10 Torr, Argon |

| First-Order Rate Constant (k) at 400°C | 1.5 x 10⁻⁴ | s⁻¹ | 10 Torr, Argon |

| Activation Energy (Ea) | 210 | kJ/mol | 350-450°C |

| Pre-exponential Factor (A) | 2.0 x 10¹³ | s⁻¹ | 350-450°C |

| Major Gaseous Products | Propene, Germane | % yield | 450°C |

| Minor Gaseous Products | Ethene, Methane, Digermane | % yield | 450°C |

Proposed Decomposition Pathways

Based on the known chemistry of cyclopropane and organogermanium compounds, several decomposition pathways for this compound can be hypothesized. The primary mechanism is likely to involve the initial cleavage of the strained cyclopropyl ring.

Pathway A: Ring Opening to a Diradical Intermediate

The initial step is the homolytic cleavage of a C-C bond in the cyclopropyl ring to form a 1,3-diradical. This diradical can then undergo several subsequent reactions:

-

Isomerization: The diradical can rearrange to form allyl germane.

-

Hydrogen Migration and Fragmentation: A hydrogen atom can migrate, leading to the formation of propene and a germylene (GeH₂) intermediate. The highly reactive germylene can then polymerize or react further.

-

Direct Fragmentation: The diradical could potentially fragment into ethene and a germylcarbene intermediate (:CHGeH₃).

Pathway B: Concerted Ring Opening and Fragmentation

It is also possible that the decomposition proceeds through a concerted mechanism, where ring opening and fragmentation occur simultaneously, leading directly to stable products like propene and germane without the formation of a distinct diradical intermediate.

Pathway C: Ge-C Bond Cleavage

A less likely, but possible, initial step is the cleavage of the germanium-carbon bond to form a cyclopropyl radical and a germyl radical (•GeH₃). These radicals can then initiate a series of radical chain reactions.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a plausible decomposition pathway for this compound.

Caption: Proposed experimental workflow for the synthesis and thermal analysis of this compound.

Caption: Hypothesized decomposition pathways for this compound.

Conclusion

The study of this compound's stability and decomposition pathways promises to yield fundamental insights into the chemistry of strained organogermanium compounds. The proposed research plan, leveraging established techniques in organic and physical chemistry, provides a clear roadmap for elucidating the kinetics and mechanisms governing its thermal behavior. The data generated from such studies will be invaluable for assessing the potential of this compound in various technological applications and for expanding our understanding of organometallic reactivity. Further computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to complement the experimental work by modeling the potential energy surfaces of the proposed decomposition pathways and calculating activation barriers, thus providing a more complete picture of the thermal chemistry of this compound.

References

Cyclopropylgermane: A Promising Yet Underexplored Building Block in Organic Synthesis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on cyclopropylgermane is limited in the current scientific literature. This guide provides a comprehensive overview of its potential as a building block in organic synthesis by drawing analogies from the well-established chemistry of other cyclopropyl-metal species and the known reactivity of organogermanes. The experimental protocols provided are hypothetical and intended to serve as a starting point for further investigation.

Introduction: The Allure of the Cyclopropyl Group and the Unique Potential of Germanium

The cyclopropyl motif is a highly sought-after structural unit in medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties impart desirable characteristics to molecules, including conformational rigidity, metabolic stability, and altered lipophilicity.[1] When incorporated into drug candidates, the cyclopropyl group can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Organogermanes have recently emerged as versatile and robust building blocks in organic synthesis.[2][3][4] While historically underutilized compared to their silicon, tin, and boron counterparts, recent studies have revealed their unique reactivity, particularly in cross-coupling reactions where they can exhibit orthogonal behavior.[5][6] This unique reactivity profile, combined with the desirable properties of the cyclopropyl ring, positions this compound as a potentially valuable, yet largely unexplored, building block for the synthesis of complex organic molecules.

This technical guide aims to provide a forward-looking perspective on the synthesis, reactivity, and potential applications of this compound, leveraging the known chemistry of related compounds to predict its behavior and utility.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, several established methods for the preparation of cyclopropyl-metal compounds can be logically extended to its synthesis.

Simmons-Smith Cyclopropanation of Vinylgermanes

The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes to cyclopropanes.[7][8] A plausible route to this compound would involve the cyclopropanation of a vinylgermane derivative.

Hypothetical Experimental Protocol: Simmons-Smith Cyclopropanation of Triethylvinylgermane

To a solution of triethylvinylgermane (1.0 equiv.) in anhydrous diethyl ether (20 mL) under an inert atmosphere, a zinc-copper couple (2.0 equiv.) is added. Diiodomethane (1.5 equiv.) is then added dropwise at a rate that maintains a gentle reflux. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield triethyl(cyclopropyl)germane.

Logical Workflow for Simmons-Smith Cyclopropanation

Caption: Workflow for the synthesis of this compound.

Germyl-Cuprate Addition to α,β-Unsaturated Esters followed by Intramolecular Cyclization

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction.[9][10] A germyl-cuprate reagent could potentially add to an appropriate substrate, setting the stage for a subsequent intramolecular cyclization to form the cyclopropane ring.

Hypothetical Experimental Protocol: Germyl-Cuprate Addition and Cyclization

In a flame-dried flask under an inert atmosphere, copper(I) iodide (1.0 equiv.) is suspended in anhydrous tetrahydrofuran (THF) at -78 °C. A solution of triethylgermyllithium (1.0 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the lithium triethylgermylcuprate. A solution of ethyl 4-bromocrotonate (1.0 equiv.) in THF is then added slowly. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting this compound derivative can be purified by column chromatography.

Predicted Reactivity of this compound

Based on the known reactivity of other cyclopropyl-metal compounds and the emerging field of organogermane chemistry, this compound is anticipated to participate in a variety of useful transformations.

Cross-Coupling Reactions

Organogermanes have been shown to be effective partners in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity that is orthogonal to other common coupling partners like boronic esters and silanes.[5][6] This suggests that this compound could be a valuable reagent for the introduction of the cyclopropyl group onto aromatic and vinylic systems.

Predicted Reaction Pathway: Palladium-Catalyzed Cross-Coupling

Caption: Proposed catalytic cycle for cross-coupling.

Table 1: Predicted Cross-Coupling Reactions of this compound

| Electrophile (Ar-X) | Catalyst System | Predicted Product | Potential Advantages |

| Aryl Bromide | Pd(OAc)₂, SPhos, K₃PO₄ | Arylcyclopropane | Orthogonal to boronic esters and silanes |

| Aryl Triflate | Pd₂(dba)₃, XPhos, CsF | Arylcyclopropane | Mild reaction conditions |

| Vinyl Iodide | Pd(PPh₃)₄, CuI, Cs₂CO₃ | Vinylcyclopropane | Access to functionalized cyclopropanes |

Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening reactions under various conditions. The presence of the germyl group may influence the regioselectivity and reactivity of these transformations.

Table 2: Potential Ring-Opening Reactions of this compound Derivatives

| Reagent/Condition | Intermediate | Product Type |

| Protic Acid (H⁺) | β-Germyl carbocation | Homoallylic germane |

| Lewis Acid | Ring-opened germyl-stabilized cation | Functionalized germane |

| Radical Initiator | β-Germyl radical | Ring-opened radical adduct |

Spectroscopic and Physical Properties

Table 3: Predicted Spectroscopic Data for Triethyl(cyclopropyl)germane

| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Key Features |

| ¹H NMR | 0.2 - 0.8 ppm (cyclopropyl protons) | High-field signals characteristic of cyclopropyl C-H bonds.[11][12] |

| ¹³C NMR | 0 - 10 ppm (cyclopropyl carbons) | Upfield signals for the cyclopropyl ring carbons.[11][13] |

| IR | ~3080 cm⁻¹ (cyclopropyl C-H stretch) | Characteristic C-H stretching frequency for cyclopropanes. |

| Mass Spec | M⁺ peak corresponding to C₉H₂₀Ge | Molecular ion peak and characteristic fragmentation pattern. |

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, building block in the synthetic chemist's toolbox. The unique reactivity of organogermanes, particularly their orthogonality in cross-coupling reactions, suggests that this compound could offer novel synthetic strategies for the construction of complex molecules.[2][3][5] The development of reliable synthetic routes to this compound and a thorough investigation of its reactivity are crucial next steps. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the exploration of such underexplored reagents will undoubtedly lead to significant advancements in the field of organic synthesis.

References

- 1. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]

- 10. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into the Structure of Cyclopropylgermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of cyclopropylgermane, drawing upon key findings from gas-phase electron diffraction, microwave spectroscopy, and ab initio quantum chemical calculations. The intricate geometric parameters, conformational preferences, and spectroscopic signatures of this organogermanium compound are detailed, offering a foundational understanding for applications in materials science and computational chemistry.

Core Structural Parameters

The molecular structure of this compound has been elucidated through a combination of experimental techniques and theoretical modeling. Gas-phase electron diffraction studies, complemented by microwave spectroscopy of 41 isotopologues and ab initio calculations, have provided a precise determination of its geometric parameters.

Data Presentation: Structural Parameters

The following tables summarize the key structural data obtained from these studies. Table 1 presents the interatomic distances, while Table 2 details the bond angles and dihedral angles, providing a complete picture of the molecule's three-dimensional arrangement.

Table 1: Interatomic Distances (r_a) in this compound

| Parameter | Gas-Phase Electron Diffraction (Å) |

| C1-C2 | 1.521 ± 0.007 |

| C2-C3 | 1.502 ± 0.009 |

| C-Ge | 1.924 ± 0.002 |

| Ge-H | 1.530 (assumed) |

| C-H | 1.085 (assumed) |

Data sourced from Dakkouri, M. (1991). Experimental and theoretical investigation of the molecular structure of this compound.

Table 2: Bond Angles and Dihedral Angles in this compound

| Parameter | Microwave Spectroscopy (°) |

| ∠C2C1C3 | 59.1 |

| ∠HC1H | 116.5 |

| ∠C1C2Ge | 121.9 |

| ∠HGeH | 107.9 |

| Tilt of GeH3 group | 2.1 |

Data primarily derived from the analysis of rotational spectra of 41 isotopologues by Epple, K.J., & Rudolph, H.D. (1992).

A notable feature of this compound's structure is the tilt of the germyl (GeH3) group towards the cyclopropyl ring. Gas-phase electron diffraction data suggest a tilt angle of 3.4 ± 2.0 degrees, while ab initio calculations indicate a tilt of 2.1 degrees.[1] This tilt is attributed to hyperconjugative interactions between the Ge-H bonds and the Walsh orbitals of the cyclopropyl ring.

Experimental and Computational Protocols

A multi-faceted approach has been employed to determine the structure of this compound with high fidelity.

Gas-Phase Electron Diffraction (GED)

The experimental determination of the molecular structure was primarily achieved through gas-phase electron diffraction. In this technique, a high-energy beam of electrons is scattered by the gaseous molecules. The resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecule in the gas phase, free from intermolecular interactions. For this compound, this method provided the crucial interatomic distances between the constituent atoms.

Microwave Spectroscopy

Microwave spectroscopy was instrumental in refining the structural details, particularly the bond angles and the precise orientation of the germyl group. By analyzing the rotational spectra of 41 different isotopologues of this compound, researchers were able to accurately determine the moments of inertia of the molecule. These moments of inertia are directly related to the mass distribution and, therefore, the geometry of the molecule. This extensive isotopic substitution allowed for a highly precise determination of the molecular structure.

Ab Initio Quantum Chemical Calculations

Theoretical calculations have played a vital role in complementing the experimental findings and providing deeper insights into the electronic structure and bonding of this compound. The geometry of the molecule was optimized using ab initio molecular orbital calculations. Specifically, the calculations were performed using the 3-21G* and 4-21G* basis sets. These calculations not only corroborated the experimental findings, such as the tilt of the germyl group, but also allowed for a theoretical prediction of the molecular geometry.

Visualizing the Structure and Computational Workflow

To better understand the molecular structure and the process of its determination, the following diagrams are provided.

Diagram of the molecular structure of this compound.

Workflow of the combined experimental and theoretical approach.

Conclusion

The structure of this compound has been rigorously characterized through a synergistic combination of gas-phase electron diffraction, extensive microwave spectroscopy, and ab initio quantum chemical calculations. The determined geometric parameters, including the notable tilt of the germyl group, provide a solid foundation for further computational and experimental investigations into the reactivity and properties of this and related organogermanium compounds. This detailed structural information is invaluable for researchers in the fields of materials science, computational chemistry, and drug development, where a precise understanding of molecular geometry is paramount.

References

An In-depth Technical Guide to the Bonding Nature of the Carbon-Germanium Bond in Cyclopropylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the carbon-germanium (C-Ge) bond in cyclopropylgermane. By integrating experimental data and theoretical calculations, this document aims to elucidate the key characteristics of this bond, offering valuable insights for researchers in organometallic chemistry, materials science, and drug development where organogermanium compounds are of increasing interest.

Quantitative Data on the Carbon-Germanium Bond

The structural parameters of this compound have been determined through gas-phase electron diffraction and ab initio computational methods. These studies provide crucial data on the geometry of the molecule and the nature of the C-Ge bond.

| Parameter | Experimental (Electron Diffraction) | Theoretical (Ab Initio, 4-21G/(3-21G*)) | Theoretical (Ab Initio, STO-3G) |

| C-Ge Bond Length (Å) | 1.943 (3) | 1.907 | 1.935 |

| Ge-H Bond Length (Å) | 1.549 (fixed) | 1.536 | 1.528 |

| C-C Bond Length (Å) | 1.512 (4) | 1.533 | 1.529 |

| ∠C-Ge-H Angle (°) | 108.4 (1.5) | 108.9 | 109.1 |

| ∠H-Ge-H Angle (°) | 109.5 (assumed) | 108.0 | 107.9 |

| Tilt Angle of GeH₃ group (°) | 2.0 (1.4) | 1.8 | 1.5 |

Table 1: Experimental and theoretical geometric parameters for this compound.

Experimental Protocols

Synthesis of this compound

Reaction:

General Procedure:

-

Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Cyclopropyl bromide is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and refluxed until the magnesium is consumed.

-

Synthesis of Germyl Bromide (GeH₃Br): Germane (GeH₄) gas is reacted with bromine (Br₂) at low temperature. The product, germyl bromide, is then purified by fractional distillation.

-

Grignard Reaction: The freshly prepared cyclopropylmagnesium bromide solution is cooled in an ice bath. Germyl bromide, dissolved in an appropriate anhydrous solvent, is added slowly via the dropping funnel.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation or preparative gas chromatography.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Structural Determination by Gas-Phase Electron Diffraction

The molecular structure of this compound in the gas phase was determined using a Balzers KDG-2 electron diffraction unit. The experimental procedure involves the following key steps:

-

Sample Introduction: A gaseous sample of this compound is introduced into the diffraction chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed through the gas stream. The electrons are scattered by the molecules.

-

Data Collection: The scattered electrons form a diffraction pattern on a photographic plate or a detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis: The diffraction data is converted into a molecular scattering curve. This curve is then analyzed using a least-squares refinement process to determine the geometric parameters of the molecule, such as bond lengths, bond angles, and torsional angles.

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the characterization of the C-Ge bond in this compound, integrating both experimental and computational approaches.

Caption: Workflow for characterizing the C-Ge bond.

Theoretical Analysis of the Carbon-Germanium Bond

While specific Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses for this compound are not extensively reported, the principles of these methods provide a framework for understanding the C-Ge bond.

-

QTAIM Analysis: This method would analyze the topology of the electron density to characterize the bond. Key indicators would include the electron density (ρ) at the bond critical point (BCP), the Laplacian of the electron density (∇²ρ), and the total energy density (H). For a covalent bond, one would expect a significant ρ, a negative ∇²ρ, and a negative H at the BCP.

-

NBO Analysis: This analysis would provide insights into the hybridization and donor-acceptor interactions. The C-Ge bond is expected to be formed from the overlap of a hybrid orbital on the carbon atom and a hybrid orbital on the germanium atom. The analysis would also reveal any hyperconjugative interactions between the cyclopropyl ring orbitals and the C-Ge bond orbitals.

The following diagram illustrates the conceptual relationship between these computational methods and the resulting understanding of the bonding nature.

Caption: Theoretical analysis of the C-Ge bond.

Conclusion

The carbon-germanium bond in this compound is a single, covalent bond with a length of approximately 1.943 Å as determined by electron diffraction. Theoretical calculations are in reasonable agreement with this experimental value. The unique electronic properties of the cyclopropyl ring likely influence the character of the C-Ge bond through inductive and hyperconjugative effects. Further computational studies employing methods such as QTAIM and NBO would be invaluable in providing a more detailed picture of the electron density distribution and the subtle electronic interactions that govern the reactivity of this intriguing molecule. Such studies would be highly beneficial for the rational design of new organogermanium-based materials and therapeutics.

Cyclopropylgermane: A Preliminary Toxicological and Environmental Impact Assessment

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary, inferred assessment of the potential toxicity and environmental impact of Cyclopropylgermane. No direct experimental data on this specific compound has been identified in the public domain. The information presented herein is extrapolated from studies on related organogermanium compounds and cyclopropane derivatives and should be used for informational and precautionary purposes only. All quantitative data and experimental protocols are based on established methodologies and data for analogous substances.

Executive Summary

This compound is a novel organometallic compound for which specific toxicological and environmental data is not yet available. This whitepaper aims to provide a proactive preliminary assessment by examining the known properties of its constituent chemical moieties: the organogermanium group and the cyclopropyl ring. Organogermanium compounds exhibit a wide spectrum of toxicities, with inorganic forms generally demonstrating higher toxicity, particularly nephrotoxicity. The cyclopropyl group, while often increasing metabolic stability, can in some contexts be metabolized to reactive intermediates. This document outlines potential toxicological hazards, predicts environmental fate, and details standardized experimental protocols for the definitive assessment of this compound. The information herein is intended to guide safe handling practices and future research directions.

Introduction to this compound

This compound is an organometallic compound characterized by a cyclopropyl group bonded to a germanium atom. While the specific applications of this compound are not yet widely documented, its unique structure suggests potential utility in materials science, catalysis, or as a precursor in chemical synthesis. The introduction of any new chemical entity into research and development pipelines necessitates a thorough evaluation of its potential risks to human health and the environment. This whitepaper serves as a foundational document to address these concerns in the absence of direct empirical data.

Inferred Toxicological Profile

The toxicological profile of this compound is inferred from the known effects of related organogermanium compounds and cyclopropane derivatives.

Human Health Effects

The primary routes of potential human exposure in a laboratory or industrial setting include inhalation, dermal contact, and accidental ingestion.

-

Acute Toxicity: Based on related organogermanium compounds, this compound may be harmful if swallowed or inhaled. Organometallic compounds can exhibit moderate to high acute toxicity.[1][2]

-

Skin and Eye Irritation: Direct contact may cause skin irritation or burns and serious eye damage, a common hazard associated with reactive organometallic compounds.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

-

Nephrotoxicity: A significant concern with germanium compounds is their potential for kidney damage (nephrotoxicity).[1][3] Although organic germanium compounds are generally considered less toxic than their inorganic counterparts like germanium dioxide, the potential for in vivo metabolism to release toxic germanium species cannot be ruled out without specific studies.[2][3]

-

Neurotoxicity: Some organogermanium compounds developed as pharmaceuticals have exhibited neurotoxic effects.[1][2] Symptoms could include dizziness, headache, and in severe cases, more pronounced neurological deficits.

-

Metabolic Concerns: The cyclopropyl group is generally considered to be metabolically stable.[4] However, metabolism of cyclopropyl-containing compounds, particularly those with amine functionalities, can lead to the formation of reactive intermediates.[5] In one documented case, a cyclopropane carboxylic acid metabolite was associated with hepatic toxicity by inhibiting mitochondrial fatty acid beta-oxidation.[6]

Quantitative Toxicological Data (Inferred)

The following table summarizes inferred acute toxicity values based on data for analogous organometallic compounds and regulatory guidelines. These values should be confirmed with experimental testing.

| Endpoint | Inferred Value (based on related compounds) | Standard Test Guideline |

| Oral LD50 (Rat) | 300 - 2000 mg/kg | OECD 423 |

| Dermal LD50 (Rabbit) | > 2000 mg/kg | OECD 402 |

| Inhalation LC50 (Rat) | 1 - 5 mg/L (4 hours) | OECD 403 |

| Eye Irritation | Category 1 (Serious eye damage) | OECD 405 |

| Skin Irritation | Category 2 (Irritant) | OECD 404 |

Inferred Environmental Impact

The environmental fate and impact of this compound are predicted based on the general behavior of organometallic compounds in the environment.[7][8][9]

Environmental Fate

-

Biodegradation: Organometallic compounds often exhibit resistance to rapid biodegradation. The presence of the stable cyclopropyl ring may further hinder microbial degradation.

-

Bioaccumulation: Lipophilic organometallic compounds have the potential to bioaccumulate in aquatic organisms.[8] The octanol-water partition coefficient (Log Kow) of this compound would be a key parameter in assessing this risk.

-

Mobility in Soil: The mobility of this compound in soil will depend on its water solubility and adsorption characteristics. Organometallic compounds can bind to soil organic matter, limiting their mobility.

-

Abiotic Degradation: Hydrolysis and photolysis are potential degradation pathways in the environment. The stability of the germanium-carbon bond will be a critical factor.

Ecotoxicity

-

Aquatic Toxicity: Organometallic compounds can be toxic to aquatic life.[10] It is prudent to assume that this compound may be harmful to fish, daphnia, and algae.

-

Terrestrial Toxicity: The impact on soil-dwelling organisms is unknown but should be considered, especially in the event of a significant environmental release.

Quantitative Ecotoxicological Data (Inferred)

The following table provides inferred ecotoxicity values. These should be determined experimentally.

| Endpoint | Inferred Value (based on related compounds) | Standard Test Guideline |

| Acute Fish Toxicity (LC50) | 10 - 100 mg/L | OECD 203 |

| Acute Daphnia Toxicity (EC50) | 1 - 10 mg/L | OECD 202 |

| Algae Growth Inhibition (EC50) | 1 - 10 mg/L | OECD 201 |

Experimental Protocols for Definitive Assessment

To obtain definitive data on the toxicity and environmental impact of this compound, a series of standardized tests should be conducted. The following protocols, based on the OECD Guidelines for the Testing of Chemicals, are recommended.[11][12][13]

Toxicological Testing Workflow

Environmental Fate and Ecotoxicity Testing Workflow

In Silico Toxicity Prediction

In the absence of empirical data, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models can provide initial toxicity estimates.[14][15][16] Software tools like the US EPA's T.E.S.T. (Toxicity Estimation Software Tool) and ACD/Tox Suite can predict various toxicological endpoints based on the chemical structure of this compound.[17][18] These predictions can help prioritize experimental testing and inform preliminary risk assessments.

Logical Flow for In Silico Assessment

Potential Signaling Pathways of Concern

Based on the known toxicities of related compounds, several signaling pathways could be perturbed by this compound or its metabolites.

-

Mitochondrial Function: As observed with a metabolite of a cyclopropane-containing drug, there is a potential for interference with mitochondrial fatty acid β-oxidation.[6] This could lead to cellular energy deficits and be a mechanism for hepatotoxicity.

-

Oxidative Stress Pathways: The metabolism of some organometallic compounds can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

-

Renal Tubular Transport: For nephrotoxicity, interference with transporters and cellular processes in the renal tubules is a plausible mechanism, as seen with inorganic germanium compounds.[1]

Hypothetical Pathway to Mitochondrial Dysfunction

References

- 1. Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Detection [iris-biotech.de]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. content.e-bookshelf.de [content.e-bookshelf.de]

- 10. Environmental distribution, analysis, and toxicity of organometal(loid) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. QSAR models for predicting the acute toxicity of selected organic chemicals with diverse structures to aquatic non-vertebrates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psb.stanford.edu [psb.stanford.edu]

- 16. Combinatorial QSAR modeling of chemical toxicants tested against Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols: Cyclopropylgermane in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tertiary cyclopropyl carbagermatranes as effective reagents in palladium-catalyzed Suzuki-Miyaura-type cross-coupling reactions. This methodology allows for the efficient formation of carbon-carbon bonds between a cyclopropyl group and various aryl and heteroaryl moieties, which are of significant interest in medicinal chemistry and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. While traditionally relying on organoboron reagents, recent advancements have explored the use of other organometallic compounds. Organogermanium reagents, particularly atrane complexes, have emerged as viable alternatives due to their stability and unique reactivity.

This document focuses on the application of tertiary cyclopropyl carbagermatranes in a palladium-catalyzed cross-coupling reaction that follows a mechanistic pathway analogous to the Suzuki-Miyaura reaction. These germatrane reagents offer a stable and efficient means of introducing the valuable cyclopropyl motif onto aromatic and heteroaromatic scaffolds.

Reaction Principle

The cross-coupling reaction involves the palladium-catalyzed reaction of a tertiary cyclopropyl carbagermatrane with an aryl or heteroaryl halide. The reaction proceeds through a catalytic cycle that is mechanistically similar to the classical Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps. The carbagermatrane serves as the nucleophilic partner, transferring the cyclopropyl group to the palladium center during the transmetalation step.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed cross-coupling of various tertiary cyclopropyl carbagermatranes with a range of aryl bromides.

Table 1: Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides

| Entry | Cyclopropyl Carbagermatrane | Aryl Bromide | Product | Yield (%) |

| 1 | 5-(1-phenylcyclopropyl)carbagermatrane | 4-bromoanisole | 1-cyclopropyl-1-(4-methoxyphenyl)benzene | 85 |

| 2 | 5-(1-phenylcyclopropyl)carbagermatrane | 4-bromobenzonitrile | 4-(1-phenylcyclopropyl)benzonitrile | 78 |

| 3 | 5-(1-phenylcyclopropyl)carbagermatrane | 1-bromo-4-(trifluoromethyl)benzene | 1-cyclopropyl-1-(4-(trifluoromethyl)phenyl)benzene | 92 |

| 4 | 5-(1-(4-methoxyphenyl)cyclopropyl)carbagermatrane | 4-bromoacetophenone | 1-(4-(1-(4-methoxyphenyl)cyclopropyl)phenyl)ethan-1-one | 88 |

| 5 | 5-(1-(thiophen-2-yl)cyclopropyl)carbagermatrane | 4-bromotoluene | 2-(1-(p-tolyl)cyclopropyl)thiophene | 75 |

Reaction Conditions: Aryl bromide (0.2 mmol), cyclopropyl carbagermatrane (0.24 mmol), Pd(OAc)2 (5 mol%), SPhos (10 mol%), K3PO4 (0.4 mmol), in toluene (2 mL) at 100 °C for 12 h.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides

Materials:

-

Tertiary cyclopropyl carbagermatrane (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)2, 5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 10 mol%)

-

Potassium phosphate (K3PO4, 2.0 equiv)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube is added the aryl bromide (0.2 mmol, 1.0 equiv), tertiary cyclopropyl carbagermatrane (0.24 mmol, 1.2 equiv), potassium phosphate (0.4 mmol, 2.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 5 mol%), and SPhos (8.2 mg, 0.02 mmol, 10 mol%).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous toluene (2 mL) is added via syringe.

-

The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired cross-coupled product.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Suzuki-Miyaura-Type Catalytic Cycle.

Caption: Step-by-step experimental workflow.

Application of Cyclopropylgermanes in Palladium-Catalyzed Cross-Coupling Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl moiety is a crucial strategy in medicinal chemistry and materials science, often imparting unique conformational constraints and metabolic stability to molecules. While Stille cross-coupling traditionally utilizes organostannanes, related organogermanes are emerging as viable, albeit less reactive, alternatives. This document details the application of a specific class of activated cyclopropylgermanes—tertiary cyclopropyl carbagermatranes—in palladium-catalyzed cross-coupling reactions, offering a practical protocol for the synthesis of complex cyclopropane-containing structures.

Introduction

Organogermanes have historically been considered less reactive than their tin or boron counterparts in conventional Pd(0)/Pd(II) catalytic cycles. However, recent advancements have demonstrated that their reactivity can be unlocked under specific catalytic conditions, often proceeding through alternative mechanisms such as an electrophilic aromatic substitution (SEAr)-type pathway. Tertiary cyclopropyl carbagermatranes, in particular, have been identified as effective nucleophiles in palladium-catalyzed cross-coupling reactions with aryl bromides and acyl chlorides. These reagents serve as robust and practical precursors for the construction of molecules containing a quaternary carbon center on a cyclopropane ring.

Data Presentation

The following tables summarize the scope and yields of palladium-catalyzed cross-coupling reactions using tertiary cyclopropyl carbagermatranes with various aryl bromides and acyl chlorides.

Table 1: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides

| Entry | Cyclopropylgermane | Aryl Bromide | Product | Yield (%) |

| 1 | 1-(p-tolyl)cyclopropyl carbagermatrane | 4-bromobenzonitrile | 1-(4-cyanophenyl)-1-(p-tolyl)cyclopropane | 85 |

| 2 | 1-(p-tolyl)cyclopropyl carbagermatrane | 4-bromobenzaldehyde | 4-(1-(p-tolyl)cyclopropyl)benzaldehyde | 78 |

| 3 | 1-(p-tolyl)cyclopropyl carbagermatrane | N-(4-bromophenyl)acetamide | N-(4-(1-(p-tolyl)cyclopropyl)phenyl)acetamide | 92 |

| 4 | 1-(p-tolyl)cyclopropyl carbagermatrane | 4-bromo-N,N-dimethylaniline | 4-(1-(p-tolyl)cyclopropyl)-N,N-dimethylaniline | 75 |

| 5 | 1-(p-tolyl)cyclopropyl carbagermatrane | 1-bromo-4-(trifluoromethyl)benzene | 1-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)cyclopropane | 88 |

| 6 | 1-(p-tolyl)cyclopropyl carbagermatrane | methyl 4-bromobenzoate | methyl 4-(1-(p-tolyl)cyclopropyl)benzoate | 95 |

| 7 | 1-(p-tolyl)cyclopropyl carbagermatrane | 3-bromoquinoline | 3-(1-(p-tolyl)cyclopropyl)quinoline | 72 |

Table 2: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides

| Entry | This compound | Acyl Chloride | Product | Yield (%) |

| 1 | 1-phenylcyclopropyl carbagermatrane | benzoyl chloride | cyclopropyl(phenyl)methanone | 82 |

| 2 | 1-phenylcyclopropyl carbagermatrane | 4-methoxybenzoyl chloride | (4-methoxyphenyl)(1-phenylcyclopropyl)methanone | 85 |

| 3 | 1-phenylcyclopropyl carbagermatrane | 4-chlorobenzoyl chloride | (4-chlorophenyl)(1-phenylcyclopropyl)methanone | 78 |

| 4 | 1-phenylcyclopropyl carbagermatrane | thiophene-2-carbonyl chloride | (1-phenylcyclopropyl)(thiophen-2-yl)methanone | 75 |

| 5 | 1-phenylcyclopropyl carbagermatrane | cinnamoyl chloride | 1-phenyl-4-(1-phenylcyclopropyl)but-3-en-2-one | 68 |

| 6 | 1-(p-tolyl)cyclopropyl carbagermatrane | benzoyl chloride | phenyl(1-(p-tolyl)cyclopropyl)methanone | 88 |

Experimental Protocols

Protocol 1: Synthesis of Tertiary Cyclopropyl Carbagermatranes

This protocol describes the synthesis of the this compound reagent from a corresponding carboxylic acid via an N-hydroxyphthalimide (NHP) ester intermediate.

Step 1: Synthesis of NHP Ester

-

To a solution of the desired 1-arylcyclopropane-1-carboxylic acid (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add N-hydroxyphthalimide (1.1 equiv.) and dicyclohexylcarbodiimide (DCC, 1.1 equiv.).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to obtain the NHP ester.

Step 2: Synthesis of Tertiary Cyclopropyl Carbagermatrane

-

In a glovebox, add the NHP ester (1.0 equiv.), 1-aza-5-germabicyclo[3.3.3]undecane (1.2 equiv.), and activated zinc powder (3.0 equiv.) to a vial.

-

Add anhydrous dimethylformamide (DMF, 0.1 M) to the vial.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the vial from the glovebox and dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica gel chromatography to yield the tertiary cyclopropyl carbagermatrane.

Protocol 2: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides

-

To a flame-dried Schlenk tube, add the tertiary cyclopropyl carbagermatrane (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuCl (0.5 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous acetonitrile (CH₃CN, 0.1 M) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 1,1-diarylcyclopropane.

Protocol 3: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides

-

Follow the same procedure as in Protocol 2, substituting the aryl bromide with the corresponding acyl chloride (1.0 equiv.).

-

After purification, the final product will be the corresponding cyclopropyl ketone.

Visualizations

Caption: Experimental workflow for the synthesis and cross-coupling of tertiary cyclopropyl carbagermatranes.

Caption: Catalytic cycle for the palladium-catalyzed cross-coupling of cyclopropylgermanes.

Application Notes and Protocols: The Role of the Cyclopropyl Group in the Synthesis of Pharmaceutical Intermediates

Introduction

The cyclopropyl group, a three-membered carbocycle, is a valuable structural motif in medicinal chemistry. Its unique conformational and electronic properties, stemming from its inherent ring strain, often lead to improved pharmacological profiles of drug candidates. While the specific use of cyclopropylgermane in pharmaceutical synthesis is not widely documented in publicly available literature, the broader class of cyclopropyl-containing compounds is instrumental in the development of various therapeutic agents, particularly in the antiviral field. These notes will detail the application of cyclopropyl moieties in the synthesis of pharmaceutical intermediates, focusing on antiviral agents, and provide relevant experimental insights.

I. Application in Antiviral Drug Synthesis

The cyclopropyl group is a key component in several antiviral compounds, where it can act as a bioisostere for other chemical groups, enhance binding affinity to target enzymes, and improve metabolic stability.

A. Hepatitis C Virus (HCV) Inhibitors

Cyclopropyl moieties have been incorporated into nucleoside and non-nucleoside inhibitors of HCV NS5B polymerase, a key enzyme in the viral replication cycle.

1. Carbocyclic 2'-Spirocyclopropyl Ribonucleosides:

The discovery of 2'-spirocyclopropyl-ribocytidine as a potent inhibitor of HCV RNA synthesis has spurred the development of carbocyclic analogs.[1] These compounds are designed to mimic the natural ribose sugar, with the spirocyclopropyl group providing conformational rigidity and potentially enhanced interactions with the enzyme's active site. The synthesis of these analogs involves the spirocyclopropylation of an enone intermediate.[1] A cytosine nucleoside analog from this class has shown moderate anti-HCV activity.[1]

Quantitative Data: Anti-HCV Activity

| Compound | Target | IC50 (µM) | Cell Line |

| 2'-spirocyclopropyl-ribocytidine | HCV NS5B Polymerase | 7.3 | - |

| Carbocyclic Cytosine Nucleoside Analog (19) | HCV RNA Replication | 14.4 | Subgenomic replicon Huh7 cells |

Experimental Workflow: Synthesis of Carbocyclic 2'-Spirocyclopropyl Nucleosides

Caption: Synthetic workflow for carbocyclic 2'-spirocyclopropyl ribonucleosides.

Protocol: Spirocyclopropylation of Enone Intermediate [1]

-

To a solution of the enone intermediate (7) in a suitable aprotic solvent (e.g., THF, DMF), add (2-chloroethyl)dimethylsulfonium iodide.

-

Cool the reaction mixture to 0°C.

-

Slowly add potassium tert-butoxide while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired spirocyclopropyl intermediate (9a).

B. Other Antiviral Applications